N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . The reaction yields the desired benzoxazole derivative through a cyclization process.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: A benzoxazole derivative with fluorescence properties.
N-(1,3-benzothiazol-2-yl)-arylamides: Compounds with similar structural features and biological activities.
2-(1H-benzimidazol-2-yl)phenol: Another heterocyclic compound with comparable chemical properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-7-5-8-16(13-14)21(25)23-18-11-6-9-17(15(18)2)22-24-19-10-3-4-12-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIEUNBPBHUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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